molecular formula C16H21N5 B12265530 N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12265530
M. Wt: 283.37 g/mol
InChI Key: CMGAQMGKKAHLGE-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a unique structure combining pyridine, piperidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Methylation: The final step involves the methylation of the nitrogen atoms in the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and optical activity.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylpyridin-4-amine: A similar compound with a phenyl group instead of the piperidine and pyrimidine rings.

    N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine: A compound with a similar structure but different substitution patterns.

Uniqueness

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H21N5/c1-13-17-10-6-16(19-13)21-11-7-14(8-12-21)20(2)15-5-3-4-9-18-15/h3-6,9-10,14H,7-8,11-12H2,1-2H3

InChI Key

CMGAQMGKKAHLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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